molecular formula C18H14ClN3S B2431097 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206992-23-5

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2431097
CAS RN: 1206992-23-5
M. Wt: 339.84
InChI Key: WJQOLYADQLUXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds. For instance, thiophene-based analogs have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Electrochemical Studies

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile and related compounds have been used in electrochemical studies. For example, a related benzimidazole derivative, used in copolymerization with 3,4-ethylenedioxythiophene, exhibited lower oxidation potential and higher optical contrast, indicating potential applications in electrochemical devices (Soylemez et al., 2015).

Metal-Based Chemotherapy Research

Compounds structurally similar to this compound have been investigated for their potential in metal-based chemotherapy against tropical diseases. For instance, copper complexes of related imidazole derivatives showed significant growth inhibitory activity against cultures of Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000; Navarro et al., 2001).

Development of CRTh2 Receptor Antagonists

In pharmaceutical research, related benzimidazole derivatives have been explored as novel chemotypes for CRTh2 receptor antagonists. This research includes the study of structure-activity relationships and pharmacokinetic properties (Pothier et al., 2012).

Corrosion Inhibition Studies

These compounds have also been studied for their corrosion inhibition properties. For instance, certain benzimidazole derivatives showed high inhibition efficiency for mild steel in acidic solutions, indicating potential applications in corrosion protection (Rouifi et al., 2020; Ouakki et al., 2019).

Cytotoxicity and Antitumor Activity

Studies on similar imidazole derivatives have explored their cytotoxic potency against human cancer cell lines, providing insights into potential therapeutic applications for cancer treatment (Balewski et al., 2020).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOLYADQLUXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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